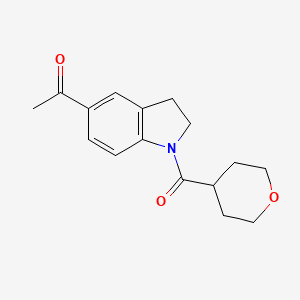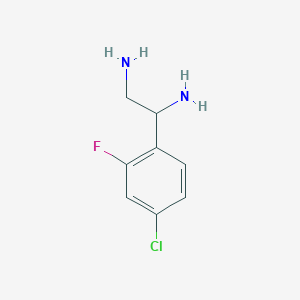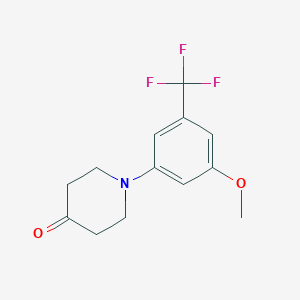
(R)-2-Amino-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetic acid is a chiral amino acid derivative with a unique tetrahydrofuran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via reductive amination or nucleophilic substitution reactions. Common reagents include ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer. This can be achieved through chiral chromatography or by using chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of ®-2-Amino-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetic acid may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better control over reaction conditions and higher yields. The use of biocatalysts for chiral resolution is also explored to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the amino group or the tetrahydrofuran ring, resulting in the formation of amines or reduced ring structures.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives like lactones, reduced amines, and various substituted phenyl or tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor for various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and the amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system under study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-((3R,5R,7R)-Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid: This compound shares a similar amino acid structure but with an adamantane ring instead of a tetrahydrofuran ring.
DMDP acetic acid: A novel iminosugar amino acid with a different ring structure but similar functional groups.
Uniqueness
®-2-Amino-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetic acid is unique due to its specific tetrahydrofuran ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
(2R)-2-amino-2-[(3R,5R)-5-phenyloxolan-3-yl]acetic acid |
InChI |
InChI=1S/C12H15NO3/c13-11(12(14)15)9-6-10(16-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7,13H2,(H,14,15)/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
PCJUTQSGDGXFPS-HBNTYKKESA-N |
Isomerische SMILES |
C1[C@@H](CO[C@H]1C2=CC=CC=C2)[C@H](C(=O)O)N |
Kanonische SMILES |
C1C(COC1C2=CC=CC=C2)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)










